molecular formula C14H15BrFNO2 B12937430 (R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No.: B12937430
M. Wt: 328.18 g/mol
InChI Key: XJPHJBDRRJOCNB-LBPRGKRZSA-N
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Description

®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a fluorine atom attached to a dihydrobenzo[f][1,4]oxazepine core

Preparation Methods

The synthesis of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazepine core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[f][1,4]oxazepine ring system.

    Introduction of the bromine atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization reactions: The oxazepine ring can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include N-bromosuccinimide (NBS), Selectfluor, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one include:

The uniqueness of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C14H15BrFNO2

Molecular Weight

328.18 g/mol

IUPAC Name

2-bromo-1-[(3R)-3-cyclopropyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethanone

InChI

InChI=1S/C14H15BrFNO2/c15-6-14(18)17-7-10-5-11(16)3-4-13(10)19-8-12(17)9-1-2-9/h3-5,9,12H,1-2,6-8H2/t12-/m0/s1

InChI Key

XJPHJBDRRJOCNB-LBPRGKRZSA-N

Isomeric SMILES

C1CC1[C@@H]2COC3=C(CN2C(=O)CBr)C=C(C=C3)F

Canonical SMILES

C1CC1C2COC3=C(CN2C(=O)CBr)C=C(C=C3)F

Origin of Product

United States

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